molecular formula C7H6F2N2O3 B2669361 2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid CAS No. 2229531-31-9

2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid

Cat. No.: B2669361
CAS No.: 2229531-31-9
M. Wt: 204.133
InChI Key: RCNUDWDMKOBCME-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound features a pyrazole ring substituted with difluoromethyl and methyl groups, along with an oxoacetic acid moiety. It is known for its role as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase, an enzyme crucial for mitochondrial respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound has been optimized by various chemical companies, including Syngenta, Bayer Crop Science, and BASF. These optimizations focus on improving yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Mechanism of Action

The primary mechanism of action of 2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid involves the inhibition of succinate dehydrogenase (SDHI). This enzyme is part of the mitochondrial respiratory chain, and its inhibition disrupts cellular respiration, leading to the death of fungal cells. The compound binds to the active site of the enzyme, preventing the oxidation of succinate to fumarate .

Comparison with Similar Compounds

Similar Compounds

Several compounds are structurally similar to 2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid, including:

Uniqueness

What sets this compound apart is its specific substitution pattern, which enhances its efficacy as an SDHI fungicide. The presence of the difluoromethyl group is particularly important for its biological activity and stability .

Properties

IUPAC Name

2-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O3/c1-11-2-3(5(12)7(13)14)4(10-11)6(8)9/h2,6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNUDWDMKOBCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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